molecular formula C17H19NO3 B8285452 Ethyl p-(2-phenoxyethylamino)-benzoate

Ethyl p-(2-phenoxyethylamino)-benzoate

Cat. No.: B8285452
M. Wt: 285.34 g/mol
InChI Key: CYXKGJNVFAAGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl p-(2-phenoxyethylamino)-benzoate is a benzoic acid derivative featuring an ethyl ester group at the para position, substituted with a 2-phenoxyethylamino moiety. Benzoate esters with amino or alkoxy substituents are widely studied for their roles in pharmaceuticals, polymer chemistry, and preservatives, depending on the functional groups attached .

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 4-(2-phenoxyethylamino)benzoate

InChI

InChI=1S/C17H19NO3/c1-2-20-17(19)14-8-10-15(11-9-14)18-12-13-21-16-6-4-3-5-7-16/h3-11,18H,2,12-13H2,1H3

InChI Key

CYXKGJNVFAAGNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl p-(2-phenoxyethylamino)-benzoate, highlighting differences in substituents, properties, and applications:

Compound Name Substituent CAS Number Molecular Formula Key Properties/Applications Reference
This compound 2-Phenoxyethylamino (para) Not specified C₁₇H₁₉NO₃ (inferred) Hypothetical: Likely lipophilic due to phenoxy group; potential use in drug delivery or polymers N/A
Ethyl 4-(dimethylamino)benzoate Dimethylamino (para) Not specified C₁₁H₁₅NO₂ High reactivity in resin cements; superior degree of conversion vs. methacrylate analogs
Ethyl-p-(n-butylamino)benzoate n-Butylamino (para) 94-32-6 C₁₃H₁₉NO₂ Chemical intermediate; limited application data (SDS focus)
Ethyl p-hydroxybenzoate (Ethylparaben) Hydroxy (para) 120-47-8 C₉H₁₀O₃ Preservative (ADI 0-10 mg/kg); used in food, cosmetics
Methyl p-(3-N,N-dimethylaminopropyl)benzoate 3-N,N-Dimethylaminopropyl (para) Not specified C₁₄H₂₁NO₂ Low synthesis yield (28%); methiodide salts studied for unknown applications

Key Findings :

Reactivity and Functional Groups: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives, attributed to the electron-donating dimethylamino group enhancing radical initiation efficiency . Phenoxyethylamino vs.

Physicochemical Properties: Ethylparaben (hydroxy substituent) exhibits polar characteristics, enabling solubility in ethanol and water, critical for preservative efficacy . Ethyl-p-(n-butylamino)benzoate (butylamino group) likely has moderate polarity, balancing solubility in organic solvents and stability, though specific data are lacking .

Toxicology and Safety: Alkyl benzoates like ethylparaben and methyl benzoate show low acute toxicity (e.g., ethylparaben LD₅₀ > 5,000 mg/kg in rats), whereas amino-substituted derivatives may require further toxicity profiling .

Synthesis Challenges: Amino-substituted benzoates (e.g., methyl p-(3-N,N-dimethylaminopropyl)benzoate) often involve multi-step syntheses with low yields (9–28%), suggesting similar complexities for the phenoxyethylamino analog .

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